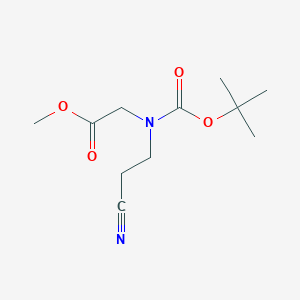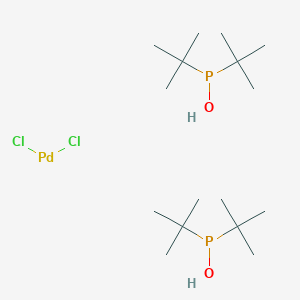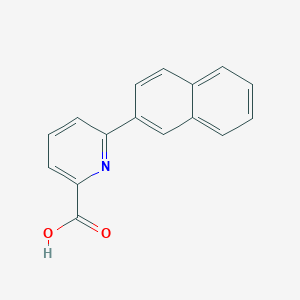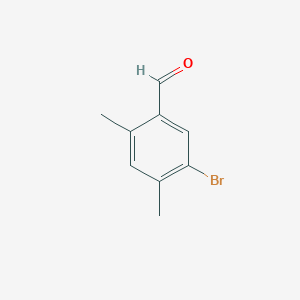
N-Boc-N-(2-Cyanoethyl)glycine methyl ester
Descripción general
Descripción
N-Boc-N-(2-Cyanoethyl)glycine methyl ester, also known as t-Boc-Gly-CN, is an amino acid derivative that is commonly used in scientific research. It is used as a pharmaceutical, chemical, paint, and dye intermediate .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The linear formula of this compound is C11H18N2O4 .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
The molecular weight of this compound is 242.27 g/mol. Its refractive index is 1.437 (lit.) . The boiling point is 190 °C (lit.) and the density is 1.079 g/mL at 25 °C .Mecanismo De Acción
Target of Action
It is known to be used as a pharmaceutical, chemical, paint, and dye intermediate .
Mode of Action
It is known to be involved in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
Its involvement in the suzuki–miyaura (sm) cross-coupling reaction suggests that it may play a role in carbon–carbon bond formation .
Pharmacokinetics
Its use as a pharmaceutical intermediate suggests that it may have bioavailability relevant to drug delivery .
Result of Action
Its role in the suzuki–miyaura (sm) cross-coupling reaction suggests that it may contribute to the formation of carbon–carbon bonds .
Action Environment
N-Boc-N-(2-Cyanoethyl)glycine methyl ester should be stored at room temperature and kept away from oxidizing agents . These environmental factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Direcciones Futuras
Protecting groups like Boc play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . The use of Boc is ranked as "one of the most commonly used protective groups for amines" . Therefore, the future directions of N-Boc-N-(2-Cyanoethyl)glycine methyl ester could be in the field of peptide synthesis and other areas where protection of amines is required .
Análisis Bioquímico
Biochemical Properties
N-Boc-N-(2-Cyanoethyl)glycine methyl ester plays a significant role in biochemical reactions, primarily as a protected amino acid derivative. It interacts with various enzymes and proteins involved in peptide synthesis. The Boc group provides stability to the amino group, preventing unwanted reactions during the synthesis process. This compound is particularly useful in the synthesis of peptide nucleic acids (PNAs), where it helps in the formation of stable peptide bonds .
Cellular Effects
This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by providing a stable intermediate that can be incorporated into peptides without causing adverse reactions. This stability is crucial for maintaining the integrity of the synthesized peptides, which can then be used in various cellular studies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the protection of the amino group. The Boc group prevents the amino group from participating in unwanted side reactions, allowing for selective reactions to occur. This protection is achieved through the formation of a stable carbamate linkage, which can be easily removed under mild acidic conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed over time, particularly in terms of its stability and degradation. The compound is stable under various conditions, but it can be deprotected using mild acids such as trifluoroacetic acid (TFA). This deprotection process is crucial for the final steps of peptide synthesis, where the Boc group is removed to reveal the free amino group .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower dosages, the compound is well-tolerated and does not exhibit significant toxicity. At higher dosages, there may be adverse effects due to the accumulation of the compound or its degradation products. It is essential to optimize the dosage to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with various enzymes and cofactors that facilitate the formation of peptide bonds. The Boc group is eventually removed, allowing the free amino group to participate in further reactions. This process is crucial for the synthesis of complex peptides and proteins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its distribution is influenced by its chemical properties, including its stability and solubility .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its role in peptide synthesis. The compound is typically localized in the cytoplasm, where it participates in the synthesis of peptides and proteins. Its activity and function are influenced by its localization, as well as any post-translational modifications that may occur .
Propiedades
IUPAC Name |
methyl 2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13(7-5-6-12)8-9(14)16-4/h5,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIECAIPOOZJSRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC#N)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157135 | |
| Record name | N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266353-19-9 | |
| Record name | N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=266353-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Cyanoethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401157135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-phenyloxazole], 98%](/img/structure/B6316860.png)
![5-Phenethyl-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316867.png)

![7-Bromodispiro[2.0.24.13]heptane](/img/structure/B6316872.png)






![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)
![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)

